2-[(2-methylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
2-[(2-methylphenoxy)methyl]-1H-benzimidazole is an organic compound with the molecular formula C15H14N2O It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2-methylphenol with benzimidazole in the presence of a suitable catalyst. One common method is the condensation reaction between 2-methylphenol and benzimidazole using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
2-[(2-methylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-[(2-methylphenoxy)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, benzimidazole derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In cancer therapy, the compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. The benzimidazole ring structure allows it to bind to the active sites of these targets, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
2-[(2-methylphenoxy)methyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-[(2-chlorophenoxy)methyl]-1H-benzimidazole: This compound has a similar structure but with a chlorine atom instead of a methyl group.
2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole: The methoxy group in this compound imparts different electronic properties, affecting its reactivity and interactions with molecular targets.
2-[(2-nitrophenoxy)methyl]-1H-benzimidazole: The nitro group in this compound significantly alters its chemical and biological properties, making it more reactive and potentially more toxic.
Properties
IUPAC Name |
2-[(2-methylphenoxy)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZRNEVZOMLBKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351793 |
Source
|
Record name | 2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-23-8 |
Source
|
Record name | 2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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